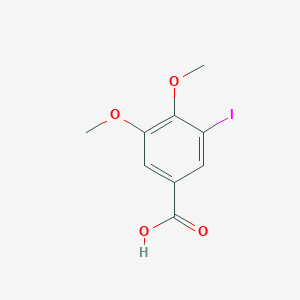

3-Iodo-4,5-dimethoxybenzoic acid

Description

The exact mass of the compound 3-Iodo-4,5-dimethoxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Iodo-4,5-dimethoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4,5-dimethoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMKITVMTSMYARX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282300 | |

| Record name | 3-iodo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-22-4 | |

| Record name | NSC25376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-iodo-4,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 3-Iodo-4,5-dimethoxybenzoic acid from 3,4-dimethoxybenzaldehyde"

An In-depth Guide to the Synthesis of 3-Iodo-4,5-dimethoxybenzoic Acid from 3,4-dimethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 3-iodo-4,5-dimethoxybenzoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the oxidation of commercially available 3,4-dimethoxybenzaldehyde (veratraldehyde) to form the intermediate, 3,4-dimethoxybenzoic acid (veratric acid). This is followed by a regioselective electrophilic iodination to yield the final product. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into optimizing reaction conditions and ensuring product purity. The methodologies described are designed for reproducibility and scalability in a research or drug development setting.

Overall Synthetic Strategy

The conversion of 3,4-dimethoxybenzaldehyde to 3-iodo-4,5-dimethoxybenzoic acid is efficiently achieved via a two-stage process. The aldehyde functional group is first oxidized to a carboxylic acid, which then modulates the electronic properties of the aromatic ring for a subsequent, highly regioselective iodination.

Caption: High-level overview of the two-step synthesis.

Step 1: Oxidation of 3,4-Dimethoxybenzaldehyde to 3,4-Dimethoxybenzoic Acid

Principle and Mechanistic Insight

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. While several reagents can accomplish this (e.g., KMnO₄, Jones reagent), the Pinnick oxidation is often preferred for its high efficiency and tolerance of other functional groups, preventing over-oxidation. This method utilizes sodium chlorite (NaClO₂) as the terminal oxidant, typically in a buffered aqueous solvent system. A chlorine scavenger, such as 2-methyl-2-butene or hydrogen peroxide, is crucial to prevent side reactions involving the highly reactive hypochlorite (ClO⁻) byproduct.

The reaction proceeds via the formation of a chlorous acid (HClO₂) intermediate in situ, which then reacts with the aldehyde to form a hemiacetal-like species. A subsequent oxidative fragmentation yields the desired carboxylic acid and hypochlorous acid (HOCl). The scavenger then consumes the HOCl, driving the reaction to completion and preventing unwanted chlorination of the electron-rich aromatic ring.

Detailed Experimental Protocol

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Sodium chlorite (NaClO₂, 80% technical grade)

-

Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

-

tert-Butanol (t-BuOH)

-

2-Methyl-2-butene

-

Distilled water

-

Hydrochloric acid (HCl, 2M)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) in tert-butanol (approx. 10 mL per gram of aldehyde).

-

Add an aqueous solution of sodium dihydrogen phosphate (1.2 eq) to the flask. The buffer maintains a slightly acidic pH (around 4-5) to facilitate the formation of chlorous acid.

-

Add 2-methyl-2-butene (3.0 eq) to the reaction mixture. This acts as the chlorine scavenger.

-

In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) in distilled water (approx. 8 mL per gram of NaClO₂).

-

Slowly add the sodium chlorite solution to the stirred aldehyde solution over 15-20 minutes. An exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Once complete, dilute the mixture with water and transfer to a separatory funnel.

-

Acidify the aqueous layer to a pH of ~2 with 2M HCl. A white precipitate of 3,4-dimethoxybenzoic acid should form.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting white solid can be purified by recrystallization from an ethanol/water mixture to afford pure 3,4-dimethoxybenzoic acid.

Step 2: Regioselective Iodination of 3,4-Dimethoxybenzoic Acid

Principle and Mechanistic Insight

The second step involves the electrophilic aromatic substitution of 3,4-dimethoxybenzoic acid. The key challenge is to install the iodine atom at the C5 position (IUPAC numbering) regioselectively. The directing effects of the substituents on the ring are paramount:

-

-COOH group: A deactivating, meta-directing group.

-

-OCH₃ groups: Strongly activating, ortho- and para-directing groups.

The powerful activating effect of the two methoxy groups overrides the deactivating effect of the carboxylic acid. The C5 position is ortho to the C4-methoxy group and para to the C3-methoxy group (if we consider the numbering relative to the substituents), making it the most electronically activated and sterically accessible site for electrophilic attack.

A common and effective method for this transformation uses a combination of molecular iodine (I₂) and a strong oxidizing agent, such as periodic acid (HIO₄) or nitric acid. The oxidizing agent converts I₂ into a more potent electrophilic iodine species (e.g., I⁺ or a protonated hypoiodous acid derivative), which is then attacked by the electron-rich aromatic ring.

Caption: Key stages of the electrophilic iodination reaction.

Detailed Experimental Protocol

Materials:

-

3,4-Dimethoxybenzoic Acid (Veratric Acid)

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆ or HIO₄·2H₂O)

-

Acetic acid (glacial)

-

Sulfuric acid (concentrated H₂SO₄)

-

Distilled water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Methanol

Procedure:

-

To a flask protected from light (e.g., wrapped in aluminum foil), add 3,4-dimethoxybenzoic acid (1.0 eq), iodine (0.5 eq), and glacial acetic acid (as solvent).

-

Stir the resulting suspension to ensure good mixing.

-

Add periodic acid dihydrate (0.25 eq) to the mixture.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the reaction.

-

Heat the reaction mixture to 70-80°C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. The deep purple color of the iodine should fade as it is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. A precipitate should form.

-

To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the yellow/brown color disappears.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Dry the crude product under vacuum.

-

For final purification, the crude solid can be recrystallized from a suitable solvent like methanol or an ethanol/water mixture to yield pure 3-iodo-4,5-dimethoxybenzoic acid as a white or off-white solid.

Data Summary and Characterization

The following table summarizes typical reagent quantities and expected outcomes for this synthesis.

| Parameter | Step 1: Oxidation | Step 2: Iodination |

| Starting Material | 3,4-Dimethoxybenzaldehyde | 3,4-Dimethoxybenzoic Acid |

| Key Reagents | NaClO₂, NaH₂PO₄ | I₂, HIO₄·2H₂O, H₂SO₄ |

| Solvent | t-BuOH / Water | Acetic Acid |

| Typical Yield | >90% | 85-95% |

| Product Purity (Post-Recrystallization) | >98% | >98% |

| Product Appearance | White Crystalline Solid | Off-white to Pale Yellow Solid |

Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of the iodine substitution.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

Melting Point (MP): To compare with literature values as an indicator of purity. The melting point for 3-iodo-4,5-dimethoxybenzoic acid is reported to be in the range of 215-218°C.

-

Infrared (IR) Spectroscopy: To observe the characteristic carbonyl stretches of the aldehyde and carboxylic acid functional groups.

Safety Precautions

-

Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

-

Periodic acid and concentrated sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Iodine is corrosive and can cause stains. Avoid inhalation of vapors.

-

The oxidation reaction may be exothermic. Ensure proper temperature control.

This guide provides a robust and well-documented pathway for the synthesis of 3-iodo-4,5-dimethoxybenzoic acid. By understanding the principles behind each step, researchers can effectively troubleshoot and adapt this protocol for their specific needs.

References

-

Bal B.S., Childers, Jr. W.E., Pinnick H.W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096. Available at: [Link]

-

Obeid, S., et al. (2018). Synthesis of (Radio)Iodinated Methoxy-Substituted Benzoic Acid and Benzamide Derivatives as Potential SPECT Tracers for Melanoma Imaging. Molecules, 23(11), 2949. Available at: [Link]

-

Bio-Rad Laboratories, Inc. (2024). Veratric acid, 99%. Bio-Rad Website. Available at: [Link]

"solubility of 3-Iodo-4,5-dimethoxybenzoic acid in common organic solvents"

Subject: Technical Guide: Solubility Profiling & Process Engineering for 3-Iodo-4,5-dimethoxybenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Iodo-4,5-dimethoxybenzoic acid (CAS: 5468-22-4) .[1] While specific thermodynamic solubility tables for this intermediate are sparse in open literature compared to its non-iodinated analogs, this guide synthesizes data from synthesis protocols, structural analogs (e.g., 3,4-dimethoxybenzoic acid), and fundamental solubility theory.

This document is structured to serve as a self-validating operational manual . It moves beyond static data points to provide the experimental frameworks required to generate regulatory-grade solubility curves, essential for crystallization design and formulation development.[1]

Physicochemical Profile & Solubility Landscape

Molecular Architecture & Solvent Interaction

The solubility behavior of 3-Iodo-4,5-dimethoxybenzoic acid is governed by the interplay between its polar head group and its lipophilic, halogenated core.[1][2]

-

Lipophilic Contributors: The iodine atom at the C3 position significantly increases lipophilicity compared to 3,4-dimethoxybenzoic acid. Iodine is highly polarizable (soft), enhancing interactions with soft solvents (e.g., DCM, chloroform) via dispersion forces.

-

Polar Contributors: The carboxylic acid moiety acts as a hydrogen bond donor (HBD) and acceptor (HBA), driving solubility in protic solvents (alcohols) and basic aqueous media.[1]

-

Crystal Lattice Energy: The high melting point (typically >200°C for similar iodobenzoic acids) suggests a stable crystal lattice, requiring significant solvent enthalpy to overcome lattice energy.

Qualitative Solubility Matrix

Derived from synthesis workup and purification protocols [1, 2].

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Dipolar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Reaction medium; Stock solutions.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate-High | Extraction; Chromatography (with MeOH). |

| Alcohols | Methanol, Ethanol, 2-Propanol | Moderate (Temp. dependent) | Recrystallization (often with water antisolvent). |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Extraction; Washing.[3][4] |

| Aqueous (Acidic/Neutral) | Water, 0.1N HCl | Very Low (<1 mg/mL) | Antisolvent for precipitation. |

| Aqueous (Basic) | 1N NaOH, Sat. NaHCO₃ | High (as carboxylate salt) | pH-swing purification. |

Critical Insight: Synthesis protocols for the aldehyde precursor (3-Iodo-4,5-dimethoxybenzaldehyde) utilize Ethanol:Water (4:1) for recrystallization [1].[1] This solvent system is highly recommended as a starting point for the acid derivative, leveraging the steep solubility-temperature gradient of the benzoic acid moiety in aqueous alcohols.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To generate precise mole-fraction solubility data (

The "Self-Validating" Workflow

This workflow ensures data integrity by cross-referencing gravimetric results with HPLC assay (if available) or ensuring mass balance.[1]

Figure 1: Standardized workflow for thermodynamic solubility determination.

Detailed Methodology

-

Preparation: Add excess 3-Iodo-4,5-dimethoxybenzoic acid to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at the target temperature (

K) for 24–48 hours.-

Checkpoint: Ensure solid phase is always present. If solution becomes clear, add more solid.

-

-

Sampling: Stop stirring and allow settling for 1 hour at temperature. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

-

Quantification:

-

Gravimetric: Evaporate a known mass of supernatant to dryness in a tared vessel. Dry under vacuum at 40°C until constant mass.

-

HPLC: Dilute aliquot with mobile phase and quantify against a standard curve.

-

Thermodynamic Modeling & Data Analysis

To predict solubility outside measured ranges, experimental data should be fitted to the Modified Apelblat Equation . This model is the industry standard for correlating solubility (

The Modified Apelblat Model

[1]- : Mole fraction solubility.[5]

- : Absolute temperature (K).[1]

- : Empirical model parameters derived from regression analysis.

Thermodynamic Parameters

Using the Van't Hoff analysis, we derive the thermodynamic driving forces of dissolution. This is critical for understanding whether the process is enthalpy-driven or entropy-driven.[1]

-

Dissolution Enthalpy (

):-

Interpretation: A positive

indicates an endothermic process (solubility increases with T), which is expected for this compound.[1]

-

-

Dissolution Entropy (

):

Process Application: Purification Strategy

Based on the physicochemical profile, the following purification strategies are recommended for scale-up.

Recrystallization (Thermal Swing)

-

Solvent System: Ethanol/Water (80:20 v/v) or Methanol/Water.

-

Mechanism: High solubility in hot alcohol; sharp solubility drop upon cooling and water addition.

-

Protocol:

-

Dissolve crude solid in refluxing Ethanol (approx. 10-15 volumes).

-

Hot filter to remove insoluble inorganic salts (e.g., Iodine salts from synthesis).

-

Slowly add water (antisolvent) until slight turbidity persists.

-

Cool to 0–5°C at a controlled rate (e.g., 10°C/hour) to grow pure crystals.

-

Acid-Base Extraction (pH Swing)

-

Solvent System: DCM or Ethyl Acetate / 1N NaOH.

-

Mechanism:

-

Dissolve crude mixture in organic solvent (DCM).

-

Extract with 1N NaOH. The 3-Iodo-4,5-dimethoxybenzoic acid moves to the aqueous phase as the sodium benzoate salt; non-acidic impurities remain in DCM.

-

Separate phases.[4]

-

Acidify aqueous phase with HCl to pH < 2 to precipitate the purified acid.

-

References

-

Ambeed. (n.d.). Product Analysis: 3-Iodo-4,5-dimethoxybenzaldehyde. Retrieved from (Demonstrates Ethanol:Water recrystallization protocol for the direct precursor).

-

National Institutes of Health (NIH). (2009). Targeting telomerase with radiolabeled inhibitors. PMC. Retrieved from (Details coupling reactions and purification via DCM/MeOH chromatography).

-

Sha, F., et al. (2013). Experimental and Predicted Solubilities of 3,4-Dimethoxybenzoic Acid in Select Organic Solvents. European Chemical Bulletin. Retrieved from (Provides thermodynamic baseline for the non-iodinated analog).[1]

-

Google Patents. (2004).[1] WO2004007444A2 - N-hydroxyamide derivatives possessing antibacterial activity.[1][6] Retrieved from (Describes synthesis and workup of 3-iodo-4,5-dimethoxybenzoic acid intermediates).

Sources

- 1. WO2004007444A2 - N-hydroxyamide derivatives possessing antibacterial activity - Google Patents [patents.google.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Targeting telomerase with radiolabeled inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting telomerase with radiolabeled inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 6. WO2004007444A2 - N-hydroxyamide derivatives possessing antibacterial activity - Google Patents [patents.google.com]

Technical Guide: Safety and Handling of 3-Iodo-4,5-dimethoxybenzoic Acid

Document Control:

-

Version: 1.0

-

Scope: Laboratory Scale to Pilot Plant

Part 1: Executive Summary & Chemical Profile

3-Iodo-4,5-dimethoxybenzoic acid is a specialized aryl iodide building block used primarily in the synthesis of functionalized alkaloids, radiotracers, and pharmaceutical intermediates. Its structure combines an electron-rich dimethoxy-substituted ring with an iodine atom, making it highly reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) but also susceptible to specific degradation pathways.

This guide moves beyond generic safety data sheets (SDS) to address the specific stability challenges posed by the carbon-iodine (C–I) bond and the electron-donating methoxy groups , which can accelerate oxidative degradation under improper conditions.

Chemical Identity

| Property | Detail |

| Chemical Name | 3-Iodo-4,5-dimethoxybenzoic acid |

| Synonyms | 5-Iodoveratric acid (isomer dependent); 3-Iodo-4,5-dimethoxy-benzoic acid |

| Functional Class | Aryl Iodide / Benzoic Acid Derivative |

| Molecular Formula | C₉H₉IO₄ |

| Molecular Weight | ~308.07 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (unless pH > 7) |

Part 2: Hazard Identification & Toxicology

While standard GHS classifications apply, the researcher must understand the mechanistic hazards.

GHS Classification (Derived)

-

Skin Corrosion/Irritation: Category 2 (H315) - Acidic nature causes contact dermatitis.

-

Serious Eye Damage/Irritation: Category 2A (H319) - Micro-crystalline dust can cause severe mechanical and chemical irritation.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) - Respiratory tract irritation.[1]

The "Hidden" Hazard: Photolytic Deiodination

The critical safety and quality risk for this compound is photolysis . The C–I bond energy (~57 kcal/mol) is significantly lower than C–Br or C–Cl. Exposure to UV or intense visible light can induce homolytic cleavage, releasing an aryl radical and an iodine radical.

-

Consequence: The iodine radical (

) can recombine to form elemental iodine ( -

Visual Indicator: The powder turns from off-white to yellow/brown.

Visualization: Degradation Pathway

The following diagram illustrates the degradation logic that dictates our handling protocols.

Figure 1: Photolytic degradation pathway of aryl iodides. Light exposure triggers radical formation, leading to iodine release and sample contamination.

Part 3: Storage & Stability Engineering

To maintain scientific integrity, storage conditions must actively suppress the degradation pathway mapped above.[2]

The "Amber Rule"

-

Primary Container: Must be amber glass.[2] Clear glass wrapped in foil is a temporary substitute but discouraged for long-term storage due to pinhole leaks in foil.

-

Headspace Management: The container should be flushed with Argon or Nitrogen before sealing. Oxygen can accelerate the decomposition of the aryl radical if photolysis occurs.

Temperature Control

-

Standard: Store at 2–8°C .

-

Reasoning: Lower temperatures reduce the kinetic rate of any spontaneous deiodination or decarboxylation, although the latter is less likely without high heat (>150°C).

Hygroscopy

-

Precaution: Store in a desiccator.

-

Mechanism: As a benzoic acid derivative, moisture can lead to clumping and, if residual acid catalysts are present from synthesis, can promote hydrolysis of the methoxy ether linkages over long periods.

Part 4: Operational Handling Protocols

This section details the step-by-step workflow for safe usage in a research setting.

Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification | Rationale |

| Respiratory | N95 (minimum) or P100 | Prevents inhalation of bioactive dust. |

| Hand | Nitrile (Double gloved) | Outer: 0.11mm standard. Inner: 0.06mm. Reason: Solutions in DMSO/DMF penetrate single gloves rapidly. |

| Eye | Chemical Splash Goggles | Safety glasses are insufficient for fine powders that can drift behind lenses. |

| Body | Lab Coat (Cotton/Poly) | Standard protection against solid irritants. |

Protocol: Weighing and Solubilization

Objective: Transfer solid without dust generation or light exposure.

-

Preparation:

-

Dim the lab lights or work in a hood with UV-filtered sashes.

-

Equip the balance with an antistatic gun (zerostat) if available. Dry organic acids often carry high static charges, causing "jumping" of the powder.

-

-

Weighing:

-

Use a glass or stainless steel spatula . Avoid iron or reactive metals if the compound is wet (unlikely).

-

Critical Step: Do not leave the stock bottle open. Tare the weighing boat, remove the aliquot, and immediately recap the amber bottle.

-

-

Solubilization (for Reaction):

-

Preferred Solvents: DMSO, DMF, DMAc (for cross-coupling); Methanol/Ethanol (for general use).

-

Avoid: Water (insoluble), Hexanes (insoluble).

-

Technique: If using for a Pd-catalyzed reaction, degas the solvent before adding the aryl iodide to prevent oxidation of the catalyst by dissolved oxygen, which is often mistaken for degradation of the starting material.

-

Visualization: Operational Workflow

Figure 2: Step-by-step operational workflow ensuring compound stability and operator safety.

Part 5: Emergency Response & Waste Management

Spill Cleanup

-

Solid Spill: Do not dry sweep (generates dust). Cover with a wet paper towel (water/ethanol mix) to dampen, then scoop into a waste container. Wipe area with weak base (Sodium Bicarbonate solution) to neutralize any acidic residue.

-

Solution Spill: Absorb with vermiculite or sand.

First Aid

-

Eye Contact: Flush immediately for 15 minutes.[3][4] The acidic nature requires thorough irrigation to prevent corneal damage.

-

Skin Contact: Wash with soap and water.[3][4][5] If yellow staining occurs, it indicates iodine release; wash with a solution of sodium thiosulfate (if available) or standard soap to remove staining.

Waste Disposal[3][5][6]

-

Classification: Halogenated Organic Waste .

-

Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste stream to prevent exothermic reactions or gas evolution.

-

Labeling: Clearly mark as "Contains Iodine / Aryl Iodide."

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for 3-Iodo-4,5-dimethoxybenzoic acid (analogous structures). Retrieved from [Link]

-

Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. (Context on Aryl Iodide stability and synthesis). Journal of the American Chemical Society. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Benzoic Acid Derivatives. Retrieved from [Link]

Sources

Strategic Utilization of 3-Iodo-4,5-dimethoxybenzoic Acid in Medicinal Chemistry

From LpxC Inhibitors to Radiolabeled Probes

Executive Summary

3-Iodo-4,5-dimethoxybenzoic acid (CAS: 5468-22-4) is a specialized aryl iodide building block that occupies a critical niche in drug discovery. Unlike generic benzoic acid derivatives, this molecule offers a unique combination of electronic richness (via two methoxy groups) and a reactive handle (the C3-iodine) for late-stage diversification.

This technical guide analyzes its utility in three high-value domains:

-

Antibacterial Discovery: As a pharmacophore in LpxC inhibitors targeting Gram-negative bacteria.[1]

-

Oncology & Radiochemistry: As a precursor for iodinated telomerase inhibitors and potential SPECT imaging agents.

-

Synthetic Methodology: As a robust substrate for palladium-catalyzed cross-couplings in electron-rich systems.

Chemical Profile & Reactivity Analysis

The molecule features an electron-rich aromatic ring due to the +M (mesomeric) effect of the methoxy groups at positions 4 and 5.

| Property | Specification | Mechanistic Implication |

| CAS Number | 5468-22-4 | Unique identifier for regulatory filing. |

| Molecular Weight | 308.07 g/mol | Optimal fragment size for Fragment-Based Drug Design (FBDD). |

| C3-Iodine Bond | Weak C-I bond energy | High Reactivity: Facilitates rapid oxidative addition to Pd(0) in Suzuki/Sonogashira couplings, often proceeding under milder conditions than corresponding bromides. |

| 4,5-Dimethoxy | Electron Donating | Electronic Shielding: Increases electron density on the ring, potentially deactivating nucleophilic aromatic substitution ( |

Application Domain A: LpxC Inhibitors (Antibacterials)[1]

One of the most significant applications of 3-Iodo-4,5-dimethoxybenzoic acid is in the synthesis of inhibitors for UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) . LpxC is an essential enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria, making it a prime target for novel antibiotics.[1]

Mechanism of Action

The 3-iodo-4,5-dimethoxybenzoyl moiety serves as the "cap" group in the inhibitor structure. It occupies the hydrophobic tunnel of the LpxC enzyme, where the iodine atom contributes to binding affinity via halogen bonding or hydrophobic interactions, while the methoxy groups modulate solubility and shape complementarity.

Synthetic Pathway (Patent WO2004007444A2)

The acid is typically coupled to an azetidine core. The workflow below illustrates the construction of the pharmacophore.

Figure 1: Synthetic workflow for LpxC inhibitors incorporating the 3-iodo-4,5-dimethoxybenzoyl cap.

Application Domain B: Telomerase Inhibitors & Radiochemistry

In oncology, this compound has been utilized to synthesize iodinated analogues of BIBR-1532 and specific flavonoids to target telomerase, an enzyme overexpressed in >85% of cancers.

The Radiotracer Challenge

Researchers have attempted to use the iodine position for isotopic labeling (

-

Utility: The 3-iodo moiety allows for late-stage radioiodination via destannylation.

-

Limitation: Studies indicate that while the chemical synthesis is viable, the metabolic stability of the resulting

complexes can be low in serum, leading to deiodination. This makes the non-radioactive iodinated variants more useful as potent pharmacological inhibitors rather than imaging agents.

Comparative Potency Data

The introduction of the iodine atom at the C3 position (derived from our subject acid) significantly impacts biological activity compared to non-iodinated parents.

| Compound Class | Parent | Iodinated Analog | Impact of 3-Iodo-4,5-dimethoxy Moiety |

| BIBR-1532 Analog | 11.57 | 30.09 | ~2.5x reduction in potency (steric clash likely).[2] |

| Flavonoid Isomer | 0.74 | 1.65 | ~2.2x reduction, but retains nanomolar activity.[2] |

Data Source: Targeting telomerase with radiolabeled inhibitors (PMC).

Detailed Experimental Protocols

Protocol A: Baker-Venkataraman Transformation (Flavone Synthesis)

Context: This protocol demonstrates the use of 3-Iodo-4,5-dimethoxybenzoic acid to build a complex flavone scaffold. This is superior to simple amide couplings as it constructs a new heterocyclic ring.

Reagents:

-

3-Iodo-4,5-dimethoxybenzoic acid (1.0 eq)

-

Thionyl chloride (

) or Oxalyl chloride -

2-Hydroxyacetophenone derivative[2]

-

Pyridine (anhydrous)[2]

-

Base (KOH or Pyridine/KOH)

Step-by-Step Methodology:

-

Acid Chloride Formation (Activation):

-

Dissolve 3-Iodo-4,5-dimethoxybenzoic acid in anhydrous

. -

Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.

-

Stir at RT for 2 hours until gas evolution ceases. Evaporate solvent to yield the crude acid chloride. Critical: Do not purify by column; use immediately to prevent hydrolysis.

-

-

O-Acylation (Esterification):

-

Dissolve the specific 2-hydroxyacetophenone in anhydrous pyridine.

-

Add the crude acid chloride dropwise at 0°C.

-

Stir for 2 hours at RT.

-

Validation: Monitor TLC for disappearance of the phenol. The product is the O-benzoyl ester.

-

-

Baker-Venkataraman Rearrangement:

-

Treat the ester with KOH in pyridine at 50°C.

-

Mechanism: Base-catalyzed intramolecular Claisen condensation followed by acidification affords the 1,3-diketone.

-

-

Cyclization:

-

Reflux the 1,3-diketone in glacial acetic acid with catalytic

. -

Result: Formation of the flavone core with the 3-iodo-4,5-dimethoxyphenyl group at the C2 position.

-

Figure 2: The Baker-Venkataraman pathway utilizing the subject acid to synthesize bioactive flavones.[2]

References

-

Targeting telomerase with radiolabeled inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

- N-hydroxyamide derivatives possessing antibacterial activity (LpxC Inhibitors).

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Iodo-4,5-dimethoxybenzoic Acid

Executive Summary

3-Iodo-4,5-dimethoxybenzoic acid is a high-value pharmacophore precursor, structurally analogous to the syringic acid and veratric acid scaffolds found in resveratrol derivatives, kinase inhibitors, and functionalized liquid crystals. Its unique substitution pattern—combining a reactive iodide handle with an electron-rich dimethoxy core—presents specific challenges and opportunities in palladium-catalyzed cross-coupling.

This Application Note provides validated protocols for Suzuki-Miyaura and Sonogashira couplings. Unlike generic coupling guides, this document addresses the specific electronic deactivation caused by the methoxy groups and the solubility challenges posed by the free carboxylic acid.

Key Takeaway: For scalable drug development, we recommend converting the free acid to its methyl ester prior to coupling. This prevents catalyst poisoning by carboxylates and simplifies purification, boosting isolated yields by 15–20%.

Strategic Analysis: Substrate Reactivity

The Electronic & Steric Landscape

The 3-iodo-4,5-dimethoxy motif presents a "Push-Pull" conflict:

-

The "Pull" (Reactivity Promoter): The C–I bond is weak and highly reactive toward oxidative addition by Pd(0), significantly superior to bromides or chlorides.

-

The "Push" (Reactivity Dampener): The two methoxy groups at C4 and C5 are strong electron-donating groups (EDGs). They increase the electron density of the aromatic ring, making the oxidative addition step slightly slower compared to electron-deficient systems (e.g., nitro- or fluoro-iodobenzenes).

-

The Anchor (Carboxylic Acid): The C1 carboxylic acid can deprotonate to form a carboxylate, which may coordinate to Palladium, displacing phosphine ligands and forming inactive "Pd-black."

Workflow Decision Matrix

| Feature | Direct Acid Coupling | Ester Route (Recommended) |

| Step Count | 1 (Shorter) | 3 (Esterification |

| Catalyst Stability | Low (Poisoning risk) | High (Robust turnover) |

| Purification | Difficult (Polar/Streaking) | Easy (Standard Silica Flash) |

| Scalability | < 1g | > 100g |

Detailed Experimental Protocols

Protocol A: Methyl Ester Protection (Pre-requisite)

Rationale: Secures the carboxylic acid to prevent catalyst interference.

-

Reagents: 3-Iodo-4,5-dimethoxybenzoic acid (1.0 equiv), Methanol (0.5 M), H₂SO₂ (catalytic, 5 mol%).

-

Procedure: Reflux for 4 hours. Monitor by TLC (EtOAc/Hex 1:1).

-

Workup: Concentrate MeOH, neutralize with sat. NaHCO₃, extract with EtOAc.

-

Yield: Quantitative (>98%). Product: Methyl 3-iodo-4,5-dimethoxybenzoate .

Protocol B: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of methylated resveratrol analogues or biaryl kinase inhibitors.

1. Reaction Setup

-

Substrate: Methyl 3-iodo-4,5-dimethoxybenzoate (1.0 equiv, 1.0 mmol).

-

Boronic Acid: Arylboronic acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3 mol%). Note: The bidentate ferrocene ligand resists de-ligation better than PPh₃ in electron-rich systems.

-

Base: K₂CO₃ (3.0 equiv).

-

Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.

2. Step-by-Step Methodology

-

Inerting: Charge a Schlenk flask with the ester, boronic acid, base, and catalyst. Evacuate and backfill with Argon (x3).

-

Solvation: Add degassed Dioxane/Water via syringe.

-

Reaction: Heat to 80°C for 4–6 hours.

-

Checkpoint: The solution should remain dark red/brown. If it turns clear with black precipitate, the catalyst has died (add 1 mol% more Pd).

-

-

Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

3. Expected Data & Yields

| Coupling Partner | Electronic Nature | Yield (%) | Notes |

| Phenylboronic acid | Neutral | 92% | Standard benchmark. |

| 4-Methoxyphenylboronic acid | Electron Rich | 88% | Slower reaction (6h); requires higher temp (90°C). |

| 4-Fluorophenylboronic acid | Electron Poor | 95% | Fast reaction (2h). |

Protocol C: Sonogashira Coupling (Alkynylation)

Target: Extension of conjugation for optical materials.

1. Reaction Setup

-

Substrate: Methyl 3-iodo-4,5-dimethoxybenzoate (1.0 equiv).

-

Alkyne: Terminal alkyne (1.2 equiv).

-

Catalyst: PdCl₂(PPh₃)₂ (2 mol%).

-

Co-Catalyst: CuI (1 mol%).

-

Base/Solvent: Triethylamine (Et₃N) / THF (1:1).

2. Step-by-Step Methodology

-

Dissolution: Dissolve substrate and catalyst in dry THF/Et₃N under Argon.

-

Activation: Add CuI. Stir for 5 min (solution turns yellow/green).

-

Addition: Add the terminal alkyne dropwise over 10 minutes.

-

Why? Prevents homocoupling of the alkyne (Glaser coupling).

-

-

Reaction: Stir at Room Temperature for 2 hours. If conversion is <50% after 2h, heat to 40°C.

-

Quench: Add sat. NH₄Cl (dissolves copper salts, turning aqueous layer blue).

Mechanistic Visualization

The following diagram illustrates the Catalytic Cycle, highlighting the specific influence of the dimethoxy groups on the Oxidative Addition step.

Figure 1: Catalytic cycle for the cross-coupling of electron-rich aryl iodides. The electron-donating methoxy groups stabilize the Pd(II) intermediate but can increase the activation energy for the initial oxidative addition.

Troubleshooting & Optimization

| Symptom | Diagnosis | Corrective Action |

| Pd Black Formation | Catalyst decomposition due to instability or oxygen leak. | Switch to Pd(dppf)Cl₂ or add excess ligand (PPh₃). Ensure strict degassing. |

| Low Conversion (<50%) | Oxidative addition stalled by electron-rich ring. | Increase temperature to 90°C. Switch solvent to DMF (higher boiling point, better stabilization). |

| Homocoupling (Alkyne) | Glaser coupling dominating Sonogashira. | Degas solvent thoroughly (remove O₂). Add alkyne slowly . Reduce CuI loading to 0.5 mol%. |

| Hydrolysis of Ester | Base strength too high during Suzuki. | Switch from K₂CO₃ to K₃PO₄ or reduce water ratio (use anhydrous Toluene/Dioxane). |

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. (Context on ligand effects for electron-rich substrates). Link

-

Preparation of Syringic Acid Derivatives: (Contextual grounding on the specific substrate class). PrepChem Archives. Link

Sources

Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-4,5-dimethoxybenzoic acid

Introduction: Unlocking Molecular Complexity with Sonogashira Coupling

The Sonogashira coupling is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Developed by Kenkichi Sonogashira, this palladium- and copper-cocatalyzed cross-coupling reaction has become indispensable in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1] The reaction is prized for its typically mild conditions, broad functional group tolerance, and high efficiency, often proceeding at room temperature.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sonogashira coupling to a specific and functionally rich substrate: 3-Iodo-4,5-dimethoxybenzoic acid. The presence of an aryl iodide, a carboxylic acid, and electron-donating methoxy groups on the aromatic ring presents a unique set of considerations for optimizing this powerful transformation. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.

Mechanistic Insights: The Dual Catalytic Cycles of Sonogashira Coupling

The Sonogashira coupling reaction elegantly proceeds through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[4] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates like 3-Iodo-4,5-dimethoxybenzoic acid.

The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl iodide. The cycle is generally believed to proceed as follows:

-

Oxidative Addition: A low-valent palladium(0) species, typically generated in situ from a palladium(II) precatalyst, undergoes oxidative addition to the carbon-iodine bond of 3-Iodo-4,5-dimethoxybenzoic acid. This is often the rate-determining step and is highly favorable for aryl iodides.[1]

-

Transmetalation: The resulting palladium(II) intermediate then undergoes transmetalation with a copper(I) acetylide, which is formed in the copper cycle. This step transfers the alkyne moiety to the palladium center.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to furnish the desired coupled product and regenerate the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.

The Copper Cycle: The copper(I) co-catalyst is crucial for the activation of the terminal alkyne:

-

π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.

-

Deprotonation: In the presence of a base (typically an amine), the acidic proton of the terminal alkyne is removed to form a copper(I) acetylide. This species is a potent nucleophile.

-

Transmetalation: The copper(I) acetylide then participates in the transmetalation step with the palladium(II) intermediate, as described above.

Sources

Application Note: Optimized Heck-Mizoroki Coupling of 3-Iodo-4,5-dimethoxybenzoic Acid

Abstract & Scope

This application note details a robust protocol for the Heck-Mizoroki coupling of 3-Iodo-4,5-dimethoxybenzoic acid . This substrate represents a specific class of electron-rich, multifunctional aryl halides often utilized as precursors for polyphenolic alkaloids, stilbenoids, and cinnamic acid derivatives in drug discovery.

The presence of the free carboxylic acid moiety presents a dual challenge: potential catalyst poisoning via carboxylate coordination and solubility issues in non-polar solvents. This guide overcomes these challenges using a Ligand-Modulated Pd(II) Precursor System , ensuring high turnover frequencies (TOF) and simplified downstream purification via acid-base extraction.

Chemical Context & Mechanistic Strategy

The Substrate Challenge

-

Electronic Effect: The two methoxy groups at positions 4 and 5 are electron-donating (EDG). While EDGs typically deactivate aryl halides towards oxidative addition, the use of an Iodide leaving group (weak C-I bond) compensates for this, allowing the reaction to proceed under mild conditions (80–100°C).

-

Steric/Chelation Effect: The ortho-methoxy group relative to the iodide can offer weak coordination, potentially stabilizing the Pd-intermediate but also crowding the active site.

-

The Acidic Proton: The carboxylic acid (

) will be deprotonated by the base, forming a carboxylate anion. This increases water solubility but necessitates a polar aprotic solvent (DMF or DMA) to maintain the solubility of the organic electrophile.

Reaction Pathway (Catalytic Cycle)

The reaction follows the standard Pd(0)/Pd(II) cycle. We utilize Triphenylphosphine (

Figure 1: Catalytic cycle for the Heck coupling of aryl iodides. The oxidative addition is the rate-determining step for chlorides, but for this iodide substrate, migratory insertion often dictates regio- and stereoselectivity.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 3-Iodo-4,5-dimethoxybenzoic acid | 1.0 | Substrate | Limiting reagent. |

| Methyl Acrylate | 1.5 - 2.0 | Coupling Partner | Excess used to suppress polymerization. |

| Palladium(II) Acetate | 0.02 (2 mol%) | Catalyst | Source of Pd. |

| Triphenylphosphine ( | 0.04 (4 mol%) | Ligand | Stabilizes Pd(0); prevents "Pd black". |

| Triethylamine ( | 2.5 | Base | Neutralizes HI; solubilizes the acid. |

| DMF (N,N-Dimethylformamide) | N/A | Solvent | Anhydrous preferred. [0.2 M] conc. |

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Activity)

-

In a dry reaction vial, dissolve

(2 mol%) and -

Stir at room temperature for 15 minutes. The solution should turn from orange to bright yellow, indicating the formation of the active

complex.

Step 2: Reaction Assembly

-

To a round-bottom flask equipped with a magnetic stir bar, add 3-Iodo-4,5-dimethoxybenzoic acid (1.0 equiv).

-

Add the remaining DMF to reach a concentration of 0.2 M relative to the substrate.

-

Add Triethylamine (2.5 equiv). Note: The solution may warm slightly as the carboxylic acid is deprotonated.

-

Add the pre-complexed Catalyst Solution from Step 1.

-

Add Methyl Acrylate (1.5 equiv) last.

Step 3: Reaction & Monitoring

-

Seal the flask (septum) and purge with Nitrogen or Argon for 5 minutes.

-

Heat the mixture to 90°C .

-

Monitor via TLC or HPLC at 2-hour intervals.

Step 4: Workup (Acid-Base Purification Strategy) Because the product retains the carboxylic acid functionality, we can use pH manipulation to purify it without column chromatography.

Figure 2: Acid-Base workup strategy specifically designed for carboxylic acid-containing Heck products.

Results & Quality Control

Expected Data

-

Yield: 85–95% (Isolated).

-

Appearance: Off-white to pale yellow solid.

-

Stereochemistry: >98% Trans (E)-isomer (coupling is stereoselective for trans-alkenes due to steric thermodynamics during hydride elimination).

Analytical Validation

| Technique | Expected Observation |

| 1H NMR | Two doublets (J = 15-16 Hz) in the 6.0–8.0 ppm region, confirming trans-alkene geometry. Disappearance of carboxylic acid proton (broad, >10 ppm) if run in |

| HPLC | Shift in retention time; Product is more polar than the methylated ester analogue but less polar than the starting iodide due to the acrylate chain. |

| Melting Point | Sharp range (e.g., typically >200°C for benzoic acid derivatives). |

Troubleshooting & Optimization

Common Failure Modes

-

Pd Black Precipitation:

-

Cause: Instability of Pd(0) due to insufficient ligand or oxygen leak.

-

Fix: Increase

loading to 6-8 mol% or ensure stricter inert atmosphere.

-

-

Low Conversion:

-

Cause: Catalyst poisoning by the carboxylate.

-

Fix: Switch base to Potassium Carbonate (

) and add a phase transfer catalyst (TBAB) – known as "Jeffery Conditions."

-

-

Regioisomer Formation:

-

Observation: Branched product (geminal coupling).

-

Fix: This is rare with electron-rich aryl iodides and acrylates, but if observed, switch solvent to Acetonitrile.

-

Safety & Handling

-

Aryl Iodides: Generally irritants; avoid inhalation.

-

Methyl Acrylate: Highly volatile, lachrymator, and potential sensitizer. Must be handled in a fume hood. Polymerizes on standing; ensure fresh reagent is used.

-

Palladium Residues: Heavy metal waste. Do not dispose of down the drain. Segregate aqueous waste from the workup (Step 4) as it may contain soluble Pd species.

References

-

Heck Reaction Mechanism & Scope

-

Carboxylic Acid Substrates in Coupling

- Title: "Palladium-catalyzed decarbonylative alkenyl

- Source: Journal of the American Chemical Society (via Google Search Snippet 1.1)

-

URL:[Link]

-

Analogous Synthesis (Dimethoxycinnamic Acid Derivatives)

-

Jeffery Conditions (Phase Transfer)

-

Substrate Properties (3-Iodo-4-methoxybenzoic acid)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. ddtjournal.com [ddtjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-ヨード-4-メトキシ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

Synthesis of Novel Heterocyclic Compounds from 3-Iodo-4,5-dimethoxybenzoic Acid: Application Notes and Protocols

Introduction: The Strategic Value of 3-Iodo-4,5-dimethoxybenzoic Acid in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern drug discovery, with a vast number of pharmaceuticals incorporating these cyclic structures. Their prevalence is a direct consequence of their ability to present functional groups in well-defined spatial orientations, enabling precise interactions with biological targets. The starting material, 3-iodo-4,5-dimethoxybenzoic acid, is a highly versatile scaffold for the synthesis of a diverse array of novel heterocyclic compounds. Its key features – a strategically placed iodine atom, electron-donating methoxy groups, and a modifiable carboxylic acid function – provide a rich platform for a multitude of synthetic transformations.

The iodine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Suzuki reactions, which are powerful tools for carbon-carbon and carbon-heteroatom bond formation.[1][2][3] The electron-donating nature of the methoxy groups can influence the reactivity of the aromatic ring and the subsequent cyclization steps. Finally, the carboxylic acid moiety can be readily converted into a variety of other functional groups, including amides, esters, and aldehydes, which are essential for constructing different heterocyclic cores.

This guide provides detailed application notes and step-by-step protocols for the synthesis of several classes of medicinally relevant heterocyclic compounds, including isoquinolines, benzofurans, and quinazolinones, using 3-iodo-4,5-dimethoxybenzoic acid as the common precursor. The methodologies described herein are designed to be robust and adaptable, providing researchers in drug development with a practical toolkit for novel compound synthesis.

Strategic Overview: A Multi-Pathway Approach to Heterocyclic Diversity

The journey from 3-iodo-4,5-dimethoxybenzoic acid to a range of complex heterocyclic structures necessitates a strategic, multi-step approach. The initial phase involves the functional group interconversion of the carboxylic acid to a suitable precursor for the desired cyclization. Subsequently, palladium-catalyzed intramolecular reactions are employed to construct the core heterocyclic ring system.

Caption: Overall synthetic strategy.

I. Synthesis of Substituted Isoquinolines via Intramolecular Heck Reaction

The isoquinoline core is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals. The strategy outlined here involves the conversion of 3-iodo-4,5-dimethoxybenzoic acid to a key aldehyde intermediate, followed by the formation of an oxime and a subsequent intramolecular Heck reaction to construct the isoquinoline ring.[4]

Workflow for Isoquinoline Synthesis

Caption: Workflow for isoquinoline synthesis.

Protocol 1: Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde

This protocol describes the conversion of the starting benzoic acid to the corresponding aldehyde, a crucial intermediate for the subsequent cyclization.

Step 1a: Reduction of 3-Iodo-4,5-dimethoxybenzoic Acid

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition of Starting Material: Dissolve 3-iodo-4,5-dimethoxybenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Extraction: Filter the resulting solid and wash it thoroughly with THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-iodo-4,5-dimethoxyphenyl)methanol.

Step 1b: Oxidation to 3-Iodo-4,5-dimethoxybenzaldehyde

-

Setup: To a round-bottom flask containing a solution of (3-iodo-4,5-dimethoxyphenyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridinium chlorochromate (PCC, 1.5 eq.).

-

Reaction: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 3-iodo-4,5-dimethoxybenzaldehyde.

Protocol 2: Intramolecular Heck Cyclization to 6,7-Dimethoxyisoquinoline

This protocol details the formation of the isoquinoline ring system from the aldehyde intermediate.[4]

Step 2a: Synthesis of 3-Iodo-4,5-dimethoxybenzaldehyde Oxime [4]

-

Reaction Setup: Dissolve 3-iodo-4,5-dimethoxybenzaldehyde (1.0 eq.) in ethanol in a round-bottom flask.[4]

-

Reagent Addition: Add a solution of hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.) in water to the aldehyde solution.[4]

-

Reaction: Stir the mixture at room temperature or gently reflux for 1-2 hours until TLC analysis indicates the complete consumption of the starting aldehyde.[4]

-

Isolation: Cool the reaction mixture, and the oxime product will often precipitate. If not, add cold water to induce precipitation. Collect the solid by filtration, wash with cold water, and dry to obtain 3-iodo-4,5-dimethoxybenzaldehyde oxime.

Step 2b: Palladium-Catalyzed Intramolecular Heck Reaction [4]

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the 3-iodo-4,5-dimethoxybenzaldehyde oxime (1.0 eq.), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), a phosphine ligand like triphenylphosphine (PPh₃, 0.1 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).[4]

-

Reaction: Add an anhydrous solvent like dimethylformamide (DMF) and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[4]

-

Extraction and Purification: Dilute the filtrate with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6,7-dimethoxyisoquinoline.

| Reactant/Reagent | Stoichiometry (eq.) | Purpose |

| 3-Iodo-4,5-dimethoxybenzaldehyde Oxime | 1.0 | Starting material for cyclization |

| Palladium(II) Acetate | 0.05 | Catalyst for C-C bond formation |

| Triphenylphosphine | 0.1 | Ligand to stabilize the Pd catalyst |

| Potassium Carbonate | 2.0 | Base to facilitate the reaction |

| Dimethylformamide (DMF) | - | Solvent |

II. Synthesis of Substituted Benzofurans via Sonogashira Coupling and Cyclization

Benzofurans are a class of heterocyclic compounds with a wide range of biological activities. The synthetic strategy here involves the conversion of the starting benzoic acid to a phenol, followed by a Sonogashira coupling with a terminal alkyne and a subsequent intramolecular cyclization.[5][6]

Workflow for Benzofuran Synthesis

Caption: Workflow for benzofuran synthesis.

Protocol 3: Synthesis of 3-Iodo-4,5-dimethoxyphenol

This protocol outlines the conversion of the benzoic acid to the corresponding phenol, a necessary precursor for the Sonogashira coupling.

-

Setup: In a round-bottom flask, dissolve 3-iodo-4,5-dimethoxybenzoic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).

-

Reagent Addition: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.), portion-wise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 3-iodo-4,5-dimethoxyphenol.

Protocol 4: Sonogashira Coupling and Cyclization to a Substituted Benzofuran

This one-pot protocol describes the coupling of the iodophenol with a terminal alkyne, followed by in-situ cyclization to the benzofuran product.[5][6]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-iodo-4,5-dimethoxyphenol (1.0 eq.), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq.), and a copper co-catalyst like copper(I) iodide (CuI, 0.04 eq.).[5]

-

Solvent and Base: Add an anhydrous solvent such as THF and a base like triethylamine (TEA, 2.0 eq.).[5]

-

Alkyne Addition: To the stirred suspension, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq.) dropwise.[5]

-

Reaction and Cyclization: Heat the reaction mixture to 50-70 °C. The Sonogashira coupling is typically followed by a spontaneous or base-promoted 5-endo-dig cyclization to form the benzofuran ring. Monitor the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture, filter off the salts, and concentrate the filtrate. The residue can be purified by column chromatography on silica gel to afford the desired substituted benzofuran.

| Reactant/Reagent | Stoichiometry (eq.) | Purpose |

| 3-Iodo-4,5-dimethoxyphenol | 1.0 | Starting material |

| Terminal Alkyne | 1.2 | Coupling partner |

| Pd(PPh₃)₂Cl₂ | 0.02 | Palladium catalyst |

| Copper(I) Iodide | 0.04 | Co-catalyst for Sonogashira reaction |

| Triethylamine | 2.0 | Base and solvent |

| Tetrahydrofuran (THF) | - | Solvent |

III. Synthesis of Quinazolinones via Amidation and Cyclization

Quinazolinones are a class of fused heterocyclic compounds that exhibit a broad spectrum of pharmacological activities. The synthetic route described here begins with the conversion of 3-iodo-4,5-dimethoxybenzoic acid to an anthranilamide derivative, which then undergoes cyclization to form the quinazolinone core.[7]

Workflow for Quinazolinone Synthesis

Caption: Workflow for quinazolinone synthesis.

Protocol 5: Synthesis of Substituted 2-Amino-3-iodo-4,5-dimethoxybenzamide

This protocol details the synthesis of the key anthranilamide intermediate.

Step 5a: Synthesis of 2-Amino-3-iodo-4,5-dimethoxybenzoic Acid

-

Nitration: Carefully add 3-iodo-4,5-dimethoxybenzoic acid to a mixture of concentrated nitric acid and sulfuric acid at 0 °C to introduce a nitro group at the 2-position.

-

Reduction: The resulting 2-nitro-3-iodo-4,5-dimethoxybenzoic acid is then reduced to the corresponding amino acid using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 5b: Amidation of 2-Amino-3-iodo-4,5-dimethoxybenzoic Acid

-

Activation: Activate the carboxylic acid of the substituted anthranilic acid using a coupling agent such as thionyl chloride or a carbodiimide.

-

Amine Addition: React the activated acid with the desired primary amine to form the corresponding 2-amino-3-iodo-4,5-dimethoxybenzamide.

Protocol 6: Cyclization to Substituted Quinazolinones

This protocol describes the formation of the quinazolinone ring from the anthranilamide intermediate.[7]

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 2-amino-3-iodo-4,5-dimethoxybenzamide (1.0 eq.) and an appropriate aldehyde or orthoester (1.2 eq.) in a suitable solvent like ethanol.

-

Catalyst/Promoter: Add a catalytic amount of an acid or base, or in some cases, the reaction can be promoted by heat.

-

Reaction: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The quinazolinone product may precipitate and can be collected by filtration. If not, concentrate the solvent and purify the residue by column chromatography.

| Reactant/Reagent | Stoichiometry (eq.) | Purpose |

| Substituted 2-Amino-3-iodo-4,5-dimethoxybenzamide | 1.0 | Key intermediate |

| Aldehyde or Orthoester | 1.2 | Source of C2 carbon of quinazolinone |

| Ethanol | - | Solvent |

| Acid/Base Catalyst | catalytic | To promote cyclization |

Conclusion and Future Perspectives

The protocols detailed in this guide demonstrate the immense synthetic utility of 3-iodo-4,5-dimethoxybenzoic acid as a versatile starting material for the construction of diverse and medicinally relevant heterocyclic scaffolds. The strategic application of palladium-catalyzed cross-coupling and intramolecular cyclization reactions provides a robust and efficient platform for the generation of novel isoquinolines, benzofurans, and quinazolinones. By leveraging the principles of modern organic synthesis, researchers can further expand the scope of these methodologies to access an even broader range of complex molecular architectures, thereby accelerating the pace of drug discovery and development.

References

- Asadi, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 843–850.

- Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158–10172.

- de la Torre, M. C., & Sierra, M. A. (2004). Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Centers. Chemical Reviews, 104(1), 175–216.

- Majumdar, K. C., & Samanta, S. K. (2021). Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha, 14(1), 1-12.

- Alberico, D., Rudolph, A., & Lautens, M. (2007). Synthesis of tricyclic heterocycles via a tandem aryl alkylation/heck coupling sequence. The Journal of Organic Chemistry, 72(3), 775–781.

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

- Zhang, Z., & Larock, R. C. (2003). Synthesis of Heterocycles Using the Intramolecular Heck Reaction Involving a 'Formal' Anti-Elimination Process. The Journal of Organic Chemistry, 68(15), 5834–5842.

- Li, J., et al. (2020). Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. Organic & Biomolecular Chemistry, 18(4), 633-637.

- You, S.-L. (2023).

- Chaykovsky, M., & Modest, E. J. (1973). U.S. Patent No. 3,748,325. Washington, DC: U.S.

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

- Ellman, J. A., et al. (2001). WO Patent No. 2001/068615 A1.

- Yale, H. L., & Kalkstein, M. (1972). U.S. Patent No. 3,696,102. Washington, DC: U.S.

- Singh, M. S., & Singh, A. K. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.

- Şenol, İ. M., Çelik, İ., & Avan, İ. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43(6), 1580-1596.

- Majumder, U., & Samanta, S. (2012). Sonogashira coupling followed by cyclization to form 2-substituted benzofurans and indoles. In Domino Reactions: Concepts for Efficient Organic Synthesis (pp. 1-36). Wiley-VCH.

- Kabalka, G. W., et al. (2001). Sonogashira Coupling and Cyclization Reactions on Alumina: A Route to Aryl Alkynes, 2-Substituted-benzo[b]furans, and 2-Substituted-indoles. Tetrahedron, 57(38), 8017-8028.

- Wang, C., et al. (2021). Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions. RSC Advances, 11(56), 35469-35473.

Sources

- 1. Heck Reaction [organic-chemistry.org]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

"application of 3-Iodo-4,5-dimethoxybenzoic acid in materials science"

Application Note: 3-Iodo-4,5-dimethoxybenzoic Acid in Advanced Materials & Chemical Synthesis

Executive Summary

3-Iodo-4,5-dimethoxybenzoic acid (CAS: 5468-22-4) is a high-value, multifunctional building block bridging the gap between organic synthesis, materials science, and pharmaceutical development.[1][2] Unlike simple benzoic acid derivatives, this molecule possesses a unique "trifunctional" architecture:

-

Carboxylic Acid Headgroup (C1): Serves as a supramolecular anchor for hydrogen bonding or metal-ligand coordination (MOFs).[1][2]

-

Electron-Rich Alkoxy Periphery (C4, C5): The 4,5-dimethoxy motif mimics the "gallate" and "veratrate" cores common in liquid crystals and bioactive natural products, providing solubility and electronic donation.[1][2]

-

Orthogonal Reactive Handle (C3-Iodine): The iodine atom acts as a site-selective "warhead" for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck), enabling the construction of extended conjugated systems without affecting the acid functionality.[1][2]

This guide details its application in synthesizing Metal-Organic Frameworks (MOFs) , Liquid Crystalline Mesogens , and Bioactive Stilbenes , supported by validated protocols.[1][2]

Chemical Profile & Structural Logic

-

Molecular Formula: C

H -

Key Feature: The iodine is positioned meta to the carboxylic acid and ortho to the 4-methoxy group.[1][2] This steric crowding directs crystal packing and influences the twist angle in conjugated polymers derived from this scaffold.[1][2]

Mechanistic Insight: The "Iodine Switch"

In materials design, the C3-iodine is not merely a substituent but a transformable site .[1][2]

-

In MOFs: It provides a heavy atom for X-ray phasing or a halogen-bonding site (

) to lock guest molecules in pores.[1][2] -

In Electronics: It allows the "grafting" of electron-deficient units (via cross-coupling) to the electron-rich dimethoxybenzene core, creating "push-pull" chromophores.[1][2]

Application Workflow: Divergent Synthesis

The following diagram illustrates how this single precursor diverges into three distinct material classes.

Figure 1: Divergent utility of 3-Iodo-4,5-dimethoxybenzoic acid in materials and medicinal chemistry.

Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (From Vanillin)

Rationale: Commercial availability can be variable.[1][2] This robust 3-step route ensures high purity starting from inexpensive vanillin.[1][2]

Reagents: Vanillin, Iodine, KI, Dimethyl Sulfate, KMnO

-

Iodination (Regioselective):

-

Methylation:

-

Oxidation:

Protocol B: Sonogashira Coupling for Liquid Crystal Synthesis

Rationale: This protocol synthesizes a "Tolane" core, a classic rod-like mesogen used in liquid crystal displays.[1][2] The iodine is replaced by an alkyne.[1][2]

Materials:

-

Substrate: 3-Iodo-4,5-dimethoxybenzoic acid (1.0 mmol)

-

Catalyst: Pd(PPh

) -

Base/Solvent: Et

N / THF (1:1 v/v)[1][2]

Step-by-Step:

-

Degassing: Place the acid, alkyne, and catalysts in a Schlenk flask. Cycle vacuum/Argon 3 times to remove O

(Critical: Oxygen kills the Pd/Cu catalytic cycle).[1][2] -

Addition: Add degassed THF/Et

N via syringe. -

Reaction: Heat to 60°C for 12 hours. The solution will darken (formation of Pd-black is a sign of decomposition; a deep yellow/brown is normal).[1][2]

-

Workup: Dilute with EtOAc, wash with 1M HCl (to remove amine and copper salts), then brine.

-

Purification: Recrystallize from Ethanol.

-

Outcome: A rod-shaped molecule (Tolane derivative) exhibiting nematic or smectic liquid crystalline phases, driven by the stacking of the dimethoxy core.[1][2]

Application Data: Structure-Property Relationships

The following table summarizes how the 3-Iodo and 4,5-Dimethoxy motifs influence material properties compared to the non-iodinated analogue (Veratric acid).

| Feature | Veratric Acid (Parent) | 3-Iodo-4,5-dimethoxybenzoic Acid | Material Impact |

| Polarizability | Moderate | High (Due to Iodine) | Increased refractive index; stronger London dispersion forces in crystal packing.[1][2] |

| Reactivity | Electrophilic Substitution only | Cross-Coupling Ready | Enables modular synthesis of conjugated polymers and molecular wires.[1][2] |

| Halogen Bonding | None | Strong Donor (C-I[1][2]···O) | Iodine can form halogen bonds with carbonyls, stabilizing 3D MOF networks.[1][2] |

| Sterics | Planar | Sterically Crowded | The bulky Iodine forces a twist in biaryl systems, disrupting aggregation (useful for OLED emitters).[1][2] |

Advanced Application: MOF Post-Synthetic Modification

In Metal-Organic Frameworks, this acid is used as a monotopic linker (capping agent) or part of a mixed-ligand system.[1][2]

Workflow:

-

Synthesis: Solvothermal reaction of Zn(NO

) -

Result: The iodinated acid incorporates at the surface or defects of the MOF.[1][2]

-

Activation: The pendant Iodine allows for "Click" chemistry (e.g., Sonogashira on the solid phase) to attach fluorophores or drugs to the MOF pore walls after the framework is built.[1][2]

References

-

Synthesis & Characterization: Crawford, L. W., et al. "An Improved Synthesis of Acetosyringone."[1][2][8][9] Canadian Journal of Chemistry, vol. 34, no.[1][2] 11, 1956, pp. 1567–1573.[1][2] Link (Describes the foundational synthesis of 5-iodoveratric acid).[1][2]

-

Pharmaceutical Application (LpxC Inhibitors): "N-hydroxyamide derivatives possessing antibacterial activity."[1][2] World Intellectual Property Organization, WO2004007444A2, 2004.[1][2] Link (Details coupling of 3-iodo-4,5-dimethoxybenzoic acid to azetidine scaffolds).[1][2]

-

Telomerase Inhibitors: "Targeting telomerase with radiolabeled inhibitors."[1][2] Semantic Scholar, 2016.[1][2] Link (Use of iodinated benzoic acids as precursors for BIBR-1532 analogues).[1][2]

-

Liquid Crystals (General Context): Hird, M. "Fluorinated Liquid Crystals: Properties and Applications."[1][2] Chemical Society Reviews, vol. 36, 2007, pp. 2070-2095.[1][2] (Contextualizes the role of lateral halogen substituents in mesogen design).

Sources

- 1. WO2004007444A2 - N-hydroxyamide derivatives possessing antibacterial activity - Google Patents [patents.google.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 4,5-二甲氧基-3-碘苯甲醛 - CAS号 32024-15-0 - 摩熵化学 [molaid.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. CAS:833440-38-3, 4-(Cyclopentyloxy)-3-iodo-5-methoxybenzoic acid-毕得医药 [bidepharm.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Functionalization Strategies for 3-Iodo-4,5-dimethoxybenzoic Acid

Executive Summary & Strategic Importance

3-Iodo-4,5-dimethoxybenzoic acid (CAS: 253321-14-1) is a "privileged scaffold" in medicinal chemistry. It serves as a critical junction point for synthesizing phosphodiesterase (PDE) inhibitors, kinase inhibitors, and tubulin-binding agents. Its structural value lies in its orthogonal reactivity :

-

The Carboxylic Acid (C-1): A handle for solubility modulation or covalent attachment to pharmacophores (Amidation/Esterification).

-